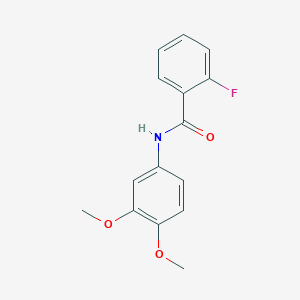

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVHMQWUNRNMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations for N 3,4 Dimethoxyphenyl 2 Fluorobenzamide

Retrosynthetic Analysis and Strategic Disconnections for the N-(3,4-dimethoxyphenyl)-2-fluorobenzamide Core

Retrosynthetic analysis is a systematic technique used by organic chemists to plan the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comumi.ac.id The primary disconnection strategy for this compound involves breaking the most logical bond, which is the amide C-N bond. This is a standard approach for amides, as numerous methods exist for their formation. amazonaws.com

This disconnection, known as a functional group interchange (FGI), reveals two primary synthons: a 2-fluorobenzoyl cation equivalent and a 3,4-dimethoxyaniline (B48930) anion equivalent. umi.ac.id The corresponding chemical reagents for these synthons are 2-fluorobenzoic acid or its activated derivatives (like 2-fluorobenzoyl chloride) and 3,4-dimethoxyaniline.

Figure 1: Retrosynthetic Disconnection of this compound

This diagram illustrates the primary retrosynthetic disconnection at the amide bond, leading back to 2-fluorobenzoic acid (or its activated form, where X is a leaving group like Cl) and 3,4-dimethoxyaniline as the key starting materials.

Both 2-fluorobenzoic acid and 3,4-dimethoxyaniline are readily available commercial products, making this retrosynthetic pathway highly efficient and practical for large-scale synthesis. umi.ac.id

Optimized Synthetic Routes via Amidation Reactions and Advanced Coupling Strategies

The formation of the amide bond is the cornerstone of synthesizing this compound. This can be achieved through classical direct amidation methods or more modern metal-catalyzed cross-coupling reactions.

Direct amidation involves the condensation reaction between a carboxylic acid and an amine. To facilitate this transformation, the carboxylic acid is typically activated to make the carbonyl carbon more electrophilic. A common and high-yielding method involves converting 2-fluorobenzoic acid into 2-fluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.commdpi.com The resulting acid chloride reacts readily with 3,4-dimethoxyaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, peptide coupling agents can be used to promote the direct reaction between 2-fluorobenzoic acid and 3,4-dimethoxyaniline. These reagents avoid the need to isolate the often-reactive acid chloride. Boric acid has been demonstrated as an effective catalyst for amidation reactions, offering a greener, solvent-free alternative under thermal conditions. bohrium.comresearchgate.net Other sustainable approaches include mechanochemistry, which involves the solvent-free coupling of acids and amines. bohrium.com

Table 1: Comparison of Direct Amidation Methods

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Acid Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous solvent, often with a base (e.g., pyridine) | High reactivity, generally good yields. mdpi.commdpi.com |

| Peptide Coupling | DCC, EDC, HATU | Organic solvent (e.g., DCM, DMF), room temperature | Mild conditions, high chemoselectivity. smolecule.com |

| Boric Acid Catalysis | Boric Acid (B(OH)₃) | Solvent-free, heating | Green chemistry approach, simple procedure. bohrium.comresearchgate.net |

| Diboron Catalysis | B₂(NMe₂)₄ or B₂(OH)₄ | Toluene, azeotropic reflux | Sustainable, works on aromatic acids. unimi.it |

This is an interactive table. Click on the headers to sort.

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling aryl halides with amines. In the context of this compound synthesis, this could involve reacting 2-fluorobenzamide (B1203369) with an aryl halide like 1-bromo-3,4-dimethoxybenzene, or conversely, reacting 3,4-dimethoxyaniline with a 2-halobenzamide. However, the direct amidation of an aryl halide with an amide is more common.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium. Recent methodologies have demonstrated the N-arylation of amides and related compounds using nickel catalysts, sometimes in conjunction with photoredox catalysis, allowing reactions to proceed under mild, room-temperature conditions. chemrxiv.org These methods are particularly valuable as they can exhibit different chemoselectivity compared to palladium systems, for instance, leaving aryl chlorides or boronic esters untouched while reacting with aryl bromides. chemrxiv.org

Copper-catalyzed methods, often referred to as Ullmann-type couplings, also provide a viable route for N-arylation, though they typically require higher reaction temperatures than their palladium or nickel counterparts. researchgate.net

Table 2: Overview of Metal-Catalyzed Coupling Strategies

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Broad substrate scope, high efficiency. nih.gov |

| Nickel/Photoredox | Dual Catalytic N-Arylation | Aryl Bromide + Amide/Sulfamide | Mild room temperature conditions, visible light irradiation. chemrxiv.org |

| Copper | Ullmann Condensation | Aryl Iodide + Amine/Amide | Cost-effective metal, often requires ligands and higher temperatures. researchgate.net |

This is an interactive table. Click on the headers to sort.

Derivatization and Analogue Synthesis of this compound

The synthesis of analogues is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of a molecule's properties. The this compound scaffold offers two distinct aromatic rings for structural modification.

The 3,4-dimethoxyphenyl group, derived from veratraldehyde or 3,4-dimethoxyaniline, is a common feature in many biologically active compounds. semanticscholar.org Its electronic properties and substitution pattern can be readily modified.

Electrophilic Aromatic Substitution: The dimethoxy groups are strongly activating and ortho-, para-directing. However, since the positions ortho and para to the methoxy (B1213986) groups are already substituted or sterically hindered, further substitution on this ring (e.g., nitration, halogenation) would likely occur at the C-6 position relative to the amide linkage.

Demethylation and Re-alkylation: The methyl ethers can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding catechol (dihydroxy) derivative. This diol can then be re-alkylated with various alkyl halides to introduce different ether chains, thereby modulating lipophilicity and hydrogen-bonding capacity.

Use of Modified Starting Materials: A straightforward approach is to begin the synthesis with an already modified aniline (B41778). For example, using 3-methoxy-4-ethoxyaniline or other substituted anilines in the initial amidation reaction would directly yield the desired analogue. Research into related structures shows the synthesis of various N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, highlighting the versatility of the dimethoxyphenyl building block. semanticscholar.org

The 2-fluorobenzamide ring provides several avenues for modification, primarily by altering the substitution pattern on the starting 2-fluorobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-carbonyl group, can potentially be displaced by strong nucleophiles. This allows for the introduction of other functional groups such as amines, alkoxides, or thiols at the 2-position.

Varying the Halogen: Starting the synthesis with 2-chloro-, 2-bromo-, or 2-iodobenzoic acid would produce analogues with different halogens. This can significantly impact the molecule's conformation and its ability to participate in halogen bonding.

Additional Ring Substituents: A wide array of substituted benzoic acids are commercially available. By using starting materials like 2,4-difluorobenzoic acid or 2-fluoro-5-nitrobenzoic acid, a second substituent can be introduced onto the benzamide (B126) ring. mdpi.com Studies on related tri-fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, demonstrate the feasibility of synthesizing polysubstituted analogues. mdpi.com The introduction of fluorine, in particular, has been shown to suppress crystal disorder, a property that can be beneficial in materials science. osti.gov

Table 3: Examples of Synthesized Analogues and Derivatives

| Compound Name | Modification Site | Type of Modification | Starting Material Precursor |

|---|---|---|---|

| N-(3,4-dihydroxyphenyl)-2-fluorobenzamide | 3,4-Dimethoxyphenyl | Demethylation | This compound |

| N-(3-methoxy-4-propoxyphenyl)-2-fluorobenzamide | 3,4-Dimethoxyphenyl | Re-alkylation | 3-Methoxy-4-propoxy-aniline |

| N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide | 2-Fluorobenzamide | Additional Substitution | 2,4-Difluorobenzoic acid |

| N-(3,4-dimethoxyphenyl)-2-chlorobenzamide | 2-Fluorobenzamide | Halogen Exchange | 2-Chlorobenzoic acid |

This is an interactive table. Click on the headers to sort.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. The synthesis of this compound can be made more sustainable by considering several key green chemistry metrics and approaches, including atom economy, the use of safer solvents, and energy-efficient reaction conditions.

A primary goal of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. wikipedia.org The concept of atom economy , introduced by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction. primescholars.com For the synthesis of this compound, different methods exhibit varying degrees of atom economy.

For instance, the classical approach using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) generates a stoichiometric amount of dicyclohexylurea (DCU) as a byproduct, leading to a lower atom economy. In contrast, catalytic methods that generate minimal waste are preferred. rsc.org

The choice of solvent is another critical factor in the environmental impact of a synthesis. rsc.org Traditional amide bond formations often utilize hazardous solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.netrsc.org Research has focused on identifying greener alternatives. bohrium.com For the synthesis of this compound, the use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. nih.gov Solvent-free approaches, such as mechanochemical synthesis, represent an even more sustainable option where reactions are carried out by grinding the solid reactants together, often with only a minimal amount of liquid to facilitate the process. rsc.orgrsc.org

Energy consumption is also a significant consideration. ijnrd.org Microwave-assisted synthesis and flow chemistry can often reduce reaction times from hours to minutes, thereby lowering energy consumption. rasayanjournal.co.inyoutube.com These techniques also allow for precise temperature control, which can minimize the formation of byproducts and improve reaction efficiency. researchgate.net

Advanced Synthetic Methodologies

Several advanced synthetic methodologies can be applied to the formation of the amide bond in this compound, offering improvements in yield, purity, and sustainability over traditional methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. ijnrd.orgrasayanjournal.co.in The synthesis of benzamides can be significantly accelerated under microwave conditions. researchgate.net For this compound, a mixture of 2-fluorobenzoic acid and 3,4-dimethoxyaniline with a suitable coupling agent or catalyst in a high-boiling point solvent could be subjected to microwave irradiation to afford the desired product rapidly.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. youtube.com The synthesis of this compound in a flow reactor would involve pumping streams of the activated carboxylic acid and the amine together through a heated reaction coil. This method allows for precise control over reaction parameters, leading to high-purity products. thieme-connect.de

Electrochemical Synthesis:

Electrosynthesis provides a green alternative to conventional methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents. bohrium.com The electrochemical synthesis of amides can be achieved through various strategies, including the "anion pool" method where an amine is deprotonated electrochemically to form a highly reactive nucleophile. rsc.org This method could be applied to the synthesis of this compound by the electrochemical activation of 3,4-dimethoxyaniline followed by reaction with an activated derivative of 2-fluorobenzoic acid. rsc.org

Mechanochemical Synthesis:

Mechanochemistry, or ball milling, allows for solvent-free or nearly solvent-free reactions, significantly reducing waste. rsc.orgnih.govacs.org The synthesis of amides has been successfully demonstrated using this technique. rsc.org For the target compound, solid 2-fluorobenzoic acid and 3,4-dimethoxyaniline could be milled together with a suitable activating agent to produce this compound.

Catalytic Methods:

The development of catalytic methods for amide bond formation is a key area of green chemistry research.

Palladium-Catalyzed Aminocarbonylation: This method involves the reaction of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. berkeley.eduacs.org While not a direct route from the carboxylic acid and amine, it represents an advanced transformation. For instance, 2-fluoroiodobenzene could be reacted with 3,4-dimethoxyaniline and carbon monoxide under palladium catalysis to yield the target amide. acs.orgresearchgate.netd-nb.info

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bond formation. rsc.orgnih.gov Lipases, for example, can catalyze the amidation of carboxylic acids in non-aqueous solvents. nih.gov The use of an appropriate lipase (B570770) could facilitate the direct condensation of 2-fluorobenzoic acid and 3,4-dimethoxyaniline. Amide bond synthetases, which are ATP-dependent enzymes, also show promise for the biocatalytic synthesis of amides in aqueous environments. semanticscholar.orgacs.orgnih.gov

Chemical Transformations of this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical transformations, allowing for the exploration of new chemical space. The reactivity of the molecule is dictated by its functional groups: the amide linkage, the fluorinated aromatic ring, and the dimethoxy-substituted aromatic ring.

The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions, typically requiring harsh conditions such as prolonged heating with strong acids or bases. youtube.comyoutube.com The aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing substituents. The dimethoxy-substituted ring is highly activated towards electrophilic attack, while the 2-fluorobenzoyl ring is deactivated.

Below is a table summarizing potential transformations and the expected products.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated derivatives on the dimethoxy-phenyl ring |

| Halogenation | Br₂, FeBr₃ | Brominated derivatives on the dimethoxy-phenyl ring |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylated derivatives on the dimethoxy-phenyl ring |

| Amide Reduction | LiAlH₄ | N-(3,4-dimethoxybenzyl)-2-fluorobenzylamine |

| O-Demethylation | BBr₃ | Phenolic derivatives |

Spectroscopic and Advanced Structural Elucidation in Benzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Characterization

Expected ¹H NMR Spectral Features: The proton spectrum would exhibit distinct signals for the aromatic protons on both rings and the methoxy (B1213986) groups. The protons on the 2-fluorobenzoyl ring would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the 3,4-dimethoxyphenyl ring would appear as a set of coupled signals, typically an AX or ABX system depending on the solvent and spectrometer frequency. The methoxy groups would likely appear as two sharp singlets in the upfield region of the aromatic spectrum. A broad singlet corresponding to the amide (N-H) proton would also be expected, with its chemical shift being highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon spectrum would display signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine (C-2 of the benzoyl ring) would show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons of the dimethoxyphenyl ring would appear in the aromatic region, with the methoxy-substituted carbons (C-3' and C-4') being significantly shielded. The two methoxy carbons would have characteristic shifts around 55-60 ppm. The carbonyl carbon of the amide group would be observed in the downfield region, typically between 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide (Note: This table is predictive and not based on experimental data.)

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) |

| Amide NH | ~8.0-9.5 | br s | Carbonyl (C=O) | ~163-166 |

| Aromatic (2-fluorobenzoyl) | ~7.1-8.2 | m | Aromatic C-F | ~158-162 (d, ¹JCF) |

| Aromatic (dimethoxyphenyl) | ~6.8-7.5 | m | Aromatic C-O | ~145-150 |

| Methoxy (-OCH₃) | ~3.8-3.9 | s | Aromatic CH | ~105-135 |

| Methoxy (-OCH₃) | ~56 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. ipb.pt It would be used to establish the connectivity between adjacent protons on both the 2-fluorobenzoyl and the 3,4-dimethoxyphenyl rings, helping to trace the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). mdpi.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For this compound, this would definitively link each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). ipb.ptmdpi.com This is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation would be expected between the amide proton (NH) and the carbonyl carbon, as well as carbons in the 3,4-dimethoxyphenyl ring. Correlations from the methoxy protons to their respective carbons and adjacent aromatic carbons would confirm their positions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z value with very high accuracy, allowing for the determination of the exact molecular formula. For this compound (C₁₅H₁₄FNO₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental verification is a critical step in confirming the identity of the synthesized compound. wvu.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the compound's structure. researchgate.netnih.gov

For this compound, the most probable fragmentation pathway would involve the cleavage of the amide bond, which is often the most labile bond in such structures. This would lead to two primary fragments:

A fragment corresponding to the 2-fluorobenzoyl cation (m/z 123.03).

A fragment corresponding to the protonated 3,4-dimethoxyaniline (B48930) (m/z 154.08) or a related radical cation.

Further fragmentation of these primary ions would provide additional structural confirmation. For example, the 2-fluorobenzoyl cation could lose carbon monoxide (CO) to yield a fluorophenyl cation (m/z 95.03). The 3,4-dimethoxyphenyl fragment could undergo sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O).

Infrared (IR) Spectroscopy for Functional Group Identification in this compound Research

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. nih.gov

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its characteristic functional groups.

Table 2: Characteristic IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3300-3500 |

| Aromatic (C-H) | Stretching | ~3000-3100 |

| Aliphatic (C-H in -OCH₃) | Stretching | ~2850-2960 |

| Amide I (C=O) | Stretching | ~1640-1680 |

| Aromatic (C=C) | Stretching | ~1500-1600 |

| Amide II (N-H bend, C-N stretch) | Bending/Stretching | ~1510-1550 |

| Aryl Ether (C-O) | Stretching | ~1200-1275 (asymmetric) & ~1020-1075 (symmetric) |

| Aryl Fluoride (C-F) | Stretching | ~1100-1250 |

The presence of a strong absorption band for the N-H stretch, a very strong band for the amide C=O stretch (Amide I), and characteristic bands for the C-O and C-F bonds would collectively provide strong evidence for the structure of this compound. nih.gov

X-ray Crystallography for this compound Single Crystal Structure Determination

A comprehensive analysis of the single crystal structure of this compound through X-ray crystallography is fundamental to understanding its solid-state properties. This powerful analytical technique provides precise details on the molecular geometry, including bond lengths and angles, as well as the spatial arrangement of the molecules within the crystal lattice. Such information is crucial for correlating the molecular structure with its macroscopic physical and chemical behaviors.

Despite a thorough search of scientific literature and crystallographic databases, specific experimental data from a single-crystal X-ray diffraction study for this compound is not publicly available at this time. Therefore, the detailed discussion of its crystal packing, specific intermolecular interactions, and solid-state conformation, as would be presented in the following sections, cannot be provided with scientific accuracy.

While general structural features can be inferred from closely related benzamide (B126) structures, a scientifically rigorous article necessitates the use of experimentally determined data for the specific compound . Without access to the crystallographic information file (CIF) or a publication detailing the crystal structure analysis of this compound, the generation of the requested detailed content and data tables is not possible.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Detailed experimental data is required to populate this section.

Conformational Analysis in the Solid State

Detailed experimental data is required to populate this section.

Computational Chemistry and Molecular Modeling Studies of N 3,4 Dimethoxyphenyl 2 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules like N-(3,4-dimethoxyphenyl)-2-fluorobenzamide.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional structure of a molecule (geometry optimization) and its electronic energy. For a molecule like this compound, a common approach would involve the B3LYP functional with a basis set such as 6-311++G(d,p).

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Predicted Value Range |

|---|---|

| C=O Bond Length | ~1.23 - 1.25 Å |

| C-N (amide) Bond Length | ~1.35 - 1.37 Å |

| N-H Bond Length | ~1.01 - 1.02 Å |

| C-F Bond Length | ~1.35 - 1.37 Å |

| Dihedral Angle (Ring-Ring) | 30° - 60° |

Note: These are predicted values based on computational studies of similar benzamide (B126) derivatives. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. researchgate.netdntb.gov.ua

For this compound, the HOMO is expected to be localized on the electron-rich 3,4-dimethoxyphenyl ring, which acts as the primary electron donor. The LUMO is likely to be distributed over the electron-withdrawing 2-fluorobenzamide (B1203369) moiety, making it the electron-accepting region. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Predicted FMO Energies for this compound

| Parameter | Predicted Energy Range (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These are estimated energy ranges based on analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor and a site for nucleophilic interaction. rjpn.orgnih.govmanipal.edu

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into intramolecular bonding and stabilizing interactions, such as charge transfer and hyperconjugation. researchgate.netresearchgate.netnih.gov

For this molecule, a significant interaction would be the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group (n → π*), which stabilizes the amide bond. Another key feature would be the potential for an intramolecular hydrogen bond between the amide hydrogen and the ortho-fluorine atom (N-H···F), which would influence the molecule's conformation and stability. mdpi.com

Table 3: Predicted NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=O) | > 50 |

| LP(F) | σ*(adjacent C-C) | 1-3 |

Note: These are expected interactions and their typical energy ranges.

Conformational Analysis and Molecular Dynamics (MD) Simulations

These studies explore the dynamic behavior and various conformations of the molecule.

Exploration of Conformational Space and Energy Minima

Conformational analysis of this compound would involve rotating the single bonds, particularly the C-N amide bond and the bonds connecting the rings to the amide group, to identify the most stable, low-energy conformers. The presence of the ortho-fluorine atom could create steric hindrance that influences the preferred orientation of the benzamide ring. Molecular dynamics simulations, often performed in a solvent to mimic physiological conditions, would reveal the stability of these conformations over time and how the molecule interacts with its environment. nih.gov Such simulations are crucial for understanding how the molecule might bind to a biological target.

Dynamic Behavior in Solution and Biological Environments (simulated)

No published molecular dynamics simulations detailing the conformational changes, stability, or interactions of this compound in aqueous or simulated biological environments were found.

Molecular Docking and Ligand-Target Interaction Prediction Studies

Prediction of Binding Modes with Research-Relevant Protein Targets (in silico)

There are no available molecular docking studies that predict the binding orientation or conformation of this compound within the active site of any specific protein targets.

Analysis of Key Residue Interactions and Binding Affinities

As no docking studies were found, there is no data on key amino acid residue interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) or calculated binding affinities (e.g., docking scores, Ki, or IC50 values) between this compound and any protein.

Pharmacophore Modeling and Virtual Screening for Target-Based Research

No research detailing the development of a pharmacophore model based on the chemical features of this compound was identified. Consequently, there are no reports of its use in virtual screening campaigns to identify other potentially active compounds.

Mechanistic Biochemical and Biological Research Applications of N 3,4 Dimethoxyphenyl 2 Fluorobenzamide

Cellular Target Identification and Pathway Modulation Research (in vitro, non-human cell lines)

Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Studies

No published studies were identified that have utilized N-(3,4-dimethoxyphenyl)-2-fluorobenzamide in Cellular Thermal Shift Assays (CETSA) or other direct target engagement studies. CETSA is a method used to determine if a compound binds to a specific protein target within a cell by measuring changes in the thermal stability of the protein upon ligand binding. frontiersin.orgresearchgate.netnih.gov The absence of data indicates that the intracellular targets of this compound have not been publicly characterized using this technique.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Biological Effects

Design and Synthesis of this compound Analogues for SAR Probing

No literature was found describing the design and synthesis of analogues of this compound specifically for the purpose of structure-activity relationship (SAR) probing. The synthesis of related benzamide (B126) derivatives has been reported for other biological targets, but not in the context of a systematic SAR study of this particular scaffold. mdpi.com

Correlation of Structural Features with Mechanistic Biological Activity

As there are no published biological activity data for this compound or a corresponding series of analogues, no correlations between its structural features (such as the 3,4-dimethoxy substitution on the phenyl ring or the 2-fluoro substitution on the benzamide moiety) and any mechanistic biological effects can be made. SAR studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. researchgate.net

Future Directions and Research Perspectives for N 3,4 Dimethoxyphenyl 2 Fluorobenzamide

Development of Next-Generation Synthetic Methodologies for Related Benzamides

The synthesis of N-aryl benzamides is a cornerstone of medicinal and materials chemistry. nih.govresearchgate.net While classical methods for creating the amide bond are well-established, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies for N-(3,4-dimethoxyphenyl)-2-fluorobenzamide and its analogs. The goal is to move beyond traditional coupling reagents towards novel catalytic systems that offer milder reaction conditions, broader substrate scope, and improved atom economy.

One promising avenue is the use of earth-abundant metal catalysts. For instance, iron-mediated synthesis has emerged as a selective and mild method for preparing N-aryl amides from readily available nitroarenes and acyl halides in water, offering a green alternative to traditional methods. nih.govresearchgate.net Another innovative approach is the Umpolung Amide Synthesis (UmAS), which reverses the polarity of reactants and can proceed under epimerization-free conditions, a critical consideration for chiral molecules. nih.gov Research into microwave-assisted organic synthesis could also significantly shorten reaction times and improve yields. researchgate.net The development of these next-generation methodologies will not only streamline the production of the title compound but also facilitate the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Features | Potential Advantages for Benzamide (B126) Synthesis |

| Fe-Mediated Synthesis | Uses iron dust as a reductant; often performed in water. nih.govresearchgate.net | Low cost, low toxicity, environmentally friendly ("green chemistry"). |

| Umpolung Amide Synthesis | Involves polarity reversal of reactants (e.g., using α-fluoronitroalkanes). nih.gov | Mild, chemoselective, and can preserve stereochemical integrity. |

| Palladium-Catalyzed Coupling | Three-component coupling of 2-amino-N-substituted benzamides, arylboronic acids, and isocyanides. mdpi.com | High efficiency and modularity for creating complex structures. |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate chemical reactions. researchgate.net | Drastically reduced reaction times, often leading to higher yields and purer products. |

Exploration of Novel Biological Targets through Mechanism-Based Research

The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds. nih.gov Derivatives have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, as well as exhibiting anticancer and antiviral properties. nih.govresearchgate.netnih.gov The future exploration of this compound will involve a systematic search for novel biological targets, guided by its unique structural features—particularly the fluorine atom.

Fluorine substitution can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity. nih.gov This has been leveraged in the design of mechanism-based inhibitors, which are inert compounds that become activated by their target enzyme, leading to irreversible inactivation. nih.govresearchgate.net Future research should investigate whether this compound can act as a mechanism-based inhibitor for specific enzyme classes, such as cytochrome P450s, proteases, or kinases. This would involve biochemical assays to screen for inhibitory activity against a panel of enzymes, followed by detailed mechanistic studies to understand the mode of action. Identifying a novel, specific biological target would open up new therapeutic avenues for this class of compounds.

Integration with High-Throughput Screening Platforms for Chemical Probe Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov Integrating this compound and a focused library of its derivatives into HTS campaigns is a critical step toward uncovering new biological functions. These libraries, designed for chemical diversity, can be screened against a vast array of cellular and molecular targets, including G-protein-coupled receptors, ion channels, and kinases. thermofisher.com

The process involves creating a collection of structurally related analogs of the parent compound and formatting them in microplates for automated screening. stanford.edu These libraries can be tested in various assays, such as cell viability, reporter gene, or enzyme inhibition assays. nih.govnih.gov A positive "hit" from an HTS campaign can serve as the starting point for a new drug discovery program or identify the compound as a valuable chemical probe for a previously uncharacterized biological pathway. The structural data from such screenings are invaluable for building robust structure-activity relationship models.

| Screening Platform | Description | Application for this compound |

| Cellular HTS | Assesses the effect of compounds on whole cells (e.g., measuring cell death, proliferation, or signaling). nih.gov | Identification of novel anticancer, antimicrobial, or immunomodulatory activities. |

| Molecular Target-Based HTS | Tests compounds directly against a purified biological target, such as an enzyme or receptor. nih.gov | Discovery of specific enzyme inhibitors or receptor modulators. |

| Phenotypic HTS | Screens for changes in a cell's physical appearance or behavior without a preconceived target. | Unbiased discovery of compounds that affect complex cellular processes. |

| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") to identify efficient binders to a biological target. | Identifying core binding interactions that can be built upon to create more potent derivatives. |

Application of this compound in Chemical Biology as a Research Tool

Beyond its potential as a therapeutic agent, this compound can be developed into a powerful research tool for chemical biology. Chemical probes are small molecules designed to selectively interact with a biological target, enabling researchers to study its function in a complex cellular environment. mq.edu.auyoutube.com To serve as a probe, the parent molecule must be modified to include a reporter tag for detection and an affinity tag for purification.

Future work could focus on synthesizing derivatives of this compound that incorporate:

A reporter group: Such as a fluorophore for visualization by microscopy or a biotin tag for affinity purification of its binding partners.

A reactive group: A photo-activatable cross-linker could be added to covalently link the probe to its target protein upon UV irradiation, facilitating target identification via proteomics. mq.edu.au

Once developed, such a probe could be used to answer fundamental biological questions, such as identifying the subcellular localization of its target, discovering novel protein-protein interactions, or validating a target's role in a disease pathway. youtube.com

Advanced Theoretical Predictions for Structure-Mechanism Correlations

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, saving significant time and resources in the laboratory. nih.gov For this compound, advanced theoretical predictions can provide deep insights into its structure-mechanism correlations. Methods like Density Functional Theory (DFT) can be used to model reaction pathways for its synthesis, helping to optimize conditions and predict outcomes of new synthetic strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-fluorobenzamide, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves amidation reactions using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for nucleophilic attack by the amine. Critical parameters include solvent polarity (e.g., dichloromethane or DMF), temperature control (25–60°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

- ¹H/¹³C NMR : Identifies methoxy (δ ~3.8–4.0 ppm for OCH₃), fluorobenzamide aromatic protons, and substituent patterns.

- Elemental Analysis : Validates molecular formula accuracy (C, H, N, F).

- Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in amidation reactions?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.

- Temperature Gradients : Elevated temperatures (50–60°C) accelerate coupling but may require inert atmospheres to prevent side reactions.

- Stoichiometric Ratios : Excess amine (1.2–1.5 equivalents) drives the reaction to completion.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances coupling efficiency .

Q. What strategies are employed to resolve discrepancies in fluorescence or spectral data for this compound under varying experimental conditions?

- Methodological Answer :

- pH Adjustment : Fluorescence intensity peaks at pH 5–7 due to protonation/deprotonation of aromatic amines or hydroxyl groups.

- Temperature Stability : Maintain ≤25°C to prevent thermal degradation of fluorophores.

- Binding Constant Analysis : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., proteins) under controlled ionic strength .

Q. How does the introduction of fluorine and methoxy groups influence the compound's reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity, enhancing hydrogen bonding with biological targets (e.g., enzymes).

- Methoxy Groups : Improve solubility via H-bonding and modulate steric hindrance for selective receptor interactions.

- Bioactivity Screening : Use molecular docking studies to predict binding affinity with kinases or GPCRs .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- In Vitro :

- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or COX-2.

- In Vivo :

- Rodent Models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀) in Sprague-Dawley rats.

- Xenograft Studies : Evaluate tumor suppression in immunocompromised mice .

Q. What methodologies are used to assess the compound's toxicity profile, and how do study durations impact data reliability?

- Methodological Answer :

- Acute Toxicity (14-Day Studies) : Identify dose-dependent effects (e.g., hepatotoxicity) via histopathology and serum biomarkers (ALT/AST).

- Subchronic Toxicity (90-Day Studies) : Detect cumulative organ damage (renal, hepatic) and NOAEL (No Observed Adverse Effect Level).

- Data Reliability : Longer studies reduce false negatives by capturing delayed toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.